(R)-2-Acetylamino-3-pyridin-3-YL-propionic acid
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Overview
Description
(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid is a chiral amino acid derivative that features an acetamido group and a pyridin-3-yl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-3-(pyridin-3-yl)propanoic acid.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid may involve large-scale acetylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the acetamido group to an amine group.
Substitution: The pyridin-3-yl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the acetamido group reduced to an amine.
Substitution: Substituted pyridin-3-yl derivatives with various functional groups.
Scientific Research Applications
(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridin-3-yl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(pyridin-3-yl)propanoic acid: Lacks the acetamido group but shares the pyridin-3-yl and propanoic acid backbone.
(2R)-2-acetamido-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridinyl group at a different position.
Uniqueness
(2R)-2-acetamido-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the acetamido and pyridin-3-yl groups, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for designing novel pharmaceuticals and studying biochemical processes.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI Key |
YPRICIIQJIPLOM-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
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